

# An In-depth Technical Guide to the Chemical Properties of Boscalid-5-hydroxy

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Boscalid-5-hydroxy**

Cat. No.: **B1459923**

[Get Quote](#)

This technical guide provides a detailed overview of the chemical properties, metabolic formation, analytical methodologies, and mechanism of action related to **Boscalid-5-hydroxy**. This compound is the primary hydroxylated metabolite of Boscalid, a widely used succinate dehydrogenase inhibitor (SDHI) fungicide.

While extensive data exists for the parent compound, Boscalid, specific experimental physicochemical data for its 5-hydroxy metabolite is not broadly available in the public domain. This guide compiles the known information for **Boscalid-5-hydroxy** and includes data for the parent compound for context and comparison.

## Chemical and Physical Properties

**Boscalid-5-hydroxy**, also known as M510F01 in metabolic studies, is formed through the hydroxylation of the biphenyl ring of Boscalid. This transformation is a key step in the phase I biotransformation of the parent fungicide.

Table 1: Chemical Identity of **Boscalid-5-hydroxy**

| Property          | Value                                                                               |
|-------------------|-------------------------------------------------------------------------------------|
| IUPAC Name        | <b>2-chloro-N-[2-(4-chlorophenyl)-4-hydroxyphenyl]pyridine-3-carboxamide</b>        |
| Synonyms          | 2-Chloro-N-(4'-chloro-5-hydroxy[1,1'-biphenyl]-2-yl)-3-pyridinecarboxamide; M510F01 |
| CAS Number        | 661463-87-2                                                                         |
| Molecular Formula | C <sub>18</sub> H <sub>12</sub> Cl <sub>2</sub> N <sub>2</sub> O <sub>2</sub>       |
| Molecular Weight  | 359.21 g/mol                                                                        |
| InChI Key         | GLTMLPGXPMAIOI-UHFFFAOYSA-N                                                         |
| Canonical SMILES  | C1=CC(=C(C=C1Cl)C2=C(C=C(C=C2)O)NC(=O)C3=C(N=CC=C3)Cl)                              |

| Physical State | Solid |

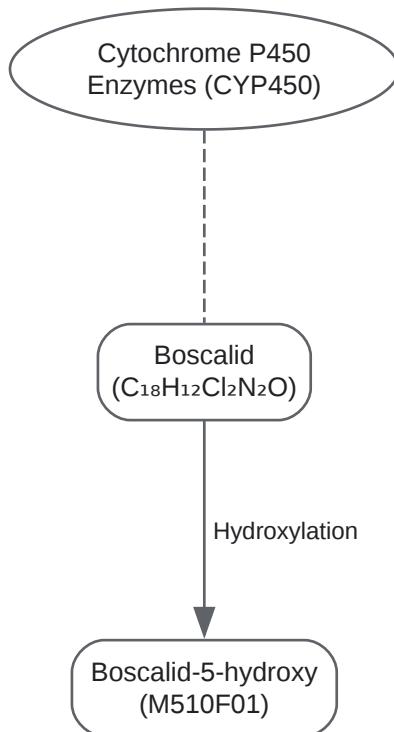
Table 2: Physicochemical Properties of Boscalid (Parent Compound) Note: This data pertains to the parent compound, Boscalid, as specific experimental values for **Boscalid-5-hydroxy** are not readily available.

| Property         | Value                                      |
|------------------|--------------------------------------------|
| Melting Point    | <b>142.8 - 143.8 °C</b>                    |
| Boiling Point    | Decomposes before boiling (approx. 300 °C) |
| Water Solubility | 4.6 mg/L (at 20 °C)                        |
| pKa              | Does not dissociate in water               |
| Vapor Pressure   | 7 x 10 <sup>-9</sup> hPa (at 20 °C)        |

| Log P (Octanol-Water Partition Coefficient) | 2.96 |

## Metabolic Formation of Boscalid-5-hydroxy

**Boscalid-5-hydroxy** is the principal Phase I metabolite of Boscalid in various organisms. The metabolic transformation involves the hydroxylation of the diphenyl ring, a reaction primarily catalyzed by the cytochrome P450 family of enzymes. This process increases the polarity of the molecule, facilitating its further conjugation and excretion.



[Click to download full resolution via product page](#)

**Figure 1:** Metabolic pathway of Boscalid to **Boscalid-5-hydroxy**.

## Experimental Protocols

A direct, scalable chemical synthesis protocol for **Boscalid-5-hydroxy** is not widely published, as it is primarily characterized as a metabolite. Its preparation for use as an analytical standard typically involves specialized synthesis or isolation from in vivo or in vitro metabolism studies.

The synthesis of the parent compound, Boscalid, is well-documented and generally follows a three-step process<sup>[1]</sup>:

- Suzuki Coupling: 2-chloro-1-nitrobenzene is coupled with 4-chlorophenylboronic acid using a palladium catalyst to form the 4'-chloro-2-nitro-1,1'-biphenyl intermediate.

- Nitro Group Reduction: The nitro group of the intermediate is reduced to an amine, typically through hydrogenation, to yield 2-amino-4'-chloro-1,1'-biphenyl.
- Amidation: The resulting aminobiphenyl is reacted with 2-chloronicotinoyl chloride to form the final Boscalid product[1].

The quantification of **Boscalid-5-hydroxy**, along with the parent compound, is crucial for residue analysis and metabolism studies. The standard method involves liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), which provides high sensitivity and specificity.

Objective: To extract and quantify Boscalid and **Boscalid-5-hydroxy** (M510F01) from a water sample.

#### Materials:

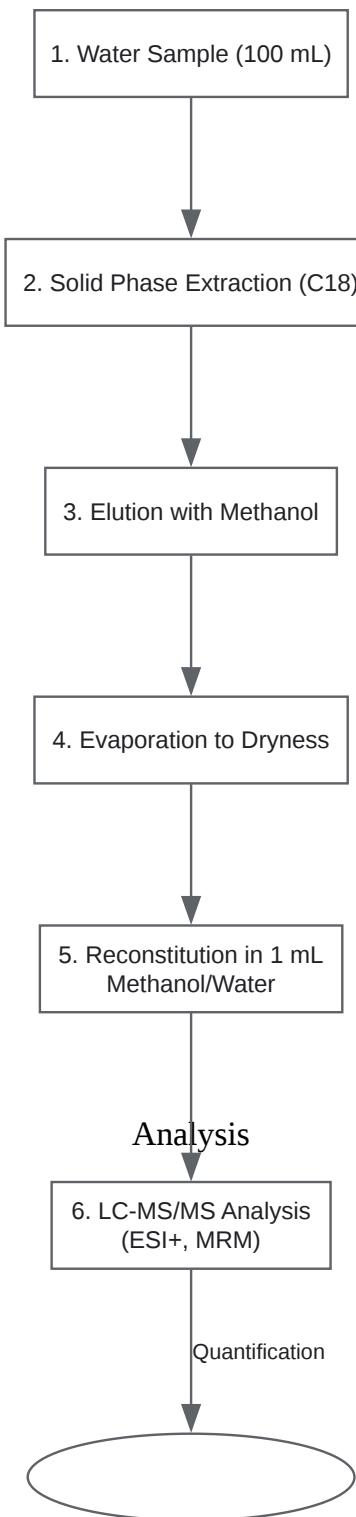
- Water sample
- Solid Phase Extraction (SPE) cartridges (e.g., C18)
- Methanol, HPLC grade
- Acetonitrile, HPLC grade
- Formic acid
- Reference standards for Boscalid and **Boscalid-5-hydroxy**
- LC-MS/MS system with an electrospray ionization (ESI) source

#### Protocol:

- Sample Preparation:
  - Acidify 100 mL of the water sample with formic acid to a pH of ~3.
  - Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of acidified deionized water.

- Solid Phase Extraction (SPE):
  - Load the prepared water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.
  - Wash the cartridge with 5 mL of deionized water to remove interfering substances.
  - Dry the cartridge under a vacuum or with a stream of nitrogen for 10 minutes.
- Elution:
  - Elute the analytes from the cartridge with 5 mL of methanol into a collection tube.
  - Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitution:
  - Reconstitute the dried residue in 1 mL of a methanol/water (80:20, v/v) solution.
  - Vortex the sample to ensure complete dissolution and transfer to an autosampler vial for analysis.
- LC-MS/MS Analysis:
  - LC Column: C18 column (e.g., 2.1 mm x 100 mm, 5  $\mu$ m).
  - Mobile Phase A: Water with 0.1% formic acid.
  - Mobile Phase B: Methanol with 0.1% formic acid.
  - Gradient: A suitable gradient to separate the parent and metabolite (e.g., start at 30% B, ramp to 95% B).
  - Ionization: ESI in positive ion mode.
  - Detection: Multiple Reaction Monitoring (MRM). Monitor specific precursor-to-product ion transitions for both Boscalid and **Boscalid-5-hydroxy**.

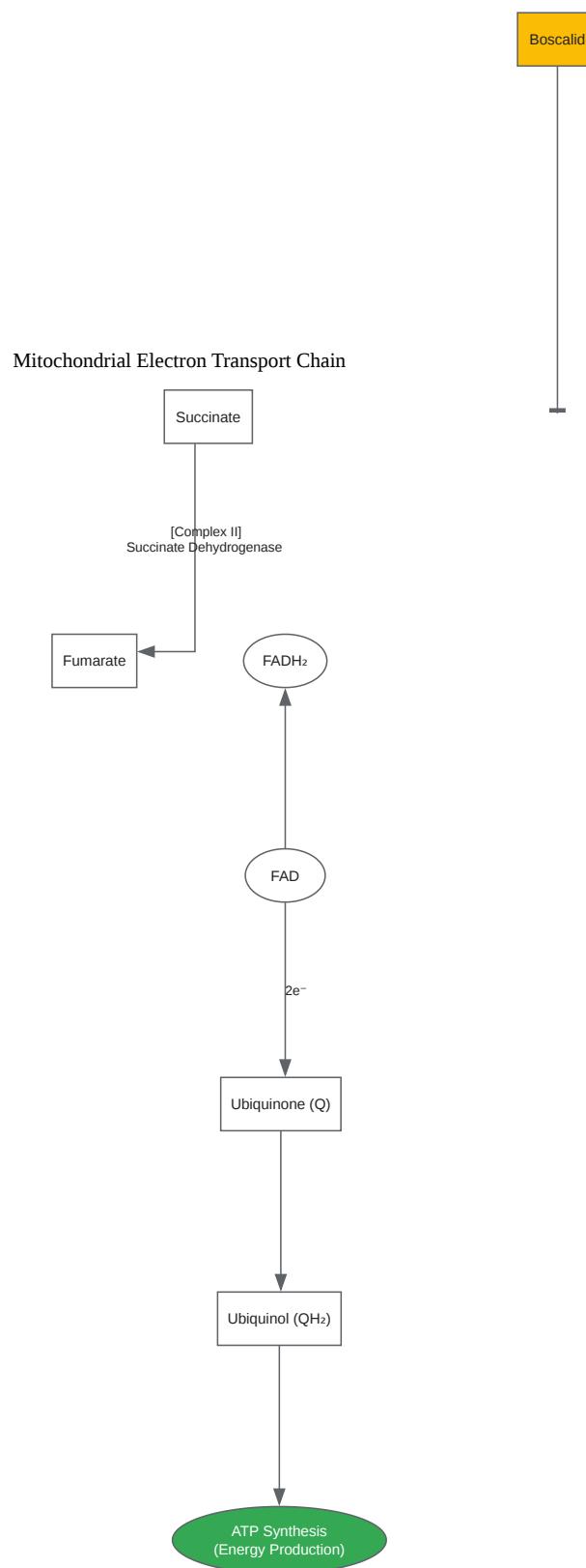
## Sample Preparation

[Click to download full resolution via product page](#)**Figure 2:** General workflow for the analysis of **Boscalid-5-hydroxy**.

## Mechanism of Action of Parent Compound

**Boscalid-5-hydroxy** is a metabolite and its primary relevance is in toxicological and residue assessments. The fungicidal activity originates from the parent compound, Boscalid, which functions as a Succinate Dehydrogenase Inhibitor (SDHI)[1][2].

Boscalid targets Complex II of the mitochondrial electron transport chain[2][3]. It specifically binds to the ubiquinone-binding site (Q-site) of the succinate dehydrogenase enzyme complex. This binding action blocks the oxidation of succinate to fumarate, which is a critical step in the Krebs cycle. The inhibition halts the transfer of electrons to ubiquinone, thereby disrupting cellular respiration and leading to a severe depletion of ATP. This energy collapse ultimately results in the inhibition of fungal spore germination and mycelial growth[1][4].



[Click to download full resolution via product page](#)

**Figure 3:** Inhibition of Complex II by Boscalid.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Boscalida (Boscalid) - Cultivar Magazine [revistacultivar.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. sineria.com [sineria.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Properties of Boscalid-5-hydroxy]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1459923#what-are-the-chemical-properties-of-boscalid-5-hydroxy>

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)